molecular formula C7H10N2OS B1373046 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one CAS No. 1235439-08-3

1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one

Cat. No.: B1373046
CAS No.: 1235439-08-3
M. Wt: 170.23 g/mol
InChI Key: RIQBRFVUPPIKHP-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a sulfanyl group and a propan-2-yl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of thiourea with an appropriate β-keto ester in the presence of a base, followed by cyclization to form the dihydropyrimidinone core. The reaction conditions typically include:

    Reagents: Thiourea, β-keto ester, base (e.g., sodium ethoxide)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form corresponding alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dihydropyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the dihydropyrimidinone core can interact with various enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Propan-2-yl)-2-thioxo-1,2-dihydropyrimidin-4-one
  • 1-(Propan-2-yl)-2-mercapto-1,4-dihydropyrimidin-4-one
  • 1-(Propan-2-yl)-2-selenyl-1,4-dihydropyrimidin-4-one

Uniqueness

1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-propan-2-yl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5(2)9-4-3-6(10)8-7(9)11/h3-5H,1-2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQBRFVUPPIKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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